5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of Benzothiazole Core: Starting with the synthesis of the benzothiazole core by reacting 2-aminothiophenol with a suitable aldehyde or ketone.
Pyrimidine Ring Construction: The pyrimidine ring can be constructed through cyclization reactions involving appropriate precursors.
Chlorination and Sulfonylation: Introduction of the chloro and methanesulfonyl groups through chlorination and sulfonylation reactions, respectively.
Final Coupling: Coupling the benzothiazole and pyrimidine moieties under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied for its catalytic properties in organic reactions.
Material Science:
Biology
Antimicrobial Activity: Benzothiazole derivatives are often investigated for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Dye and Pigment Industry: Utilization in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with specific proteins or enzymes, leading to inhibition or activation of biological pathways. The molecular targets could include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores.
Pyrimidine Derivatives: Compounds with pyrimidine rings and similar functional groups.
Uniqueness
The uniqueness of 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H17ClN4O3S2 |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H17ClN4O3S2/c1-12-3-6-14(7-4-12)11-31(28,29)21-23-10-15(22)18(25-21)19(27)26-20-24-16-8-5-13(2)9-17(16)30-20/h3-10H,11H2,1-2H3,(H,24,26,27) |
InChI Key |
VGZUWSWGLCEKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.